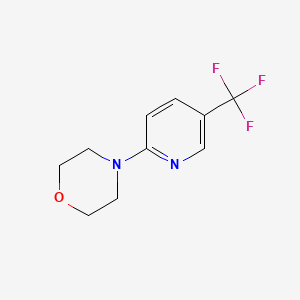

4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of morpholine derivatives typically involves multi-step reactions, including condensation, nucleophilic substitution, and rearrangement reactions. For instance, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one was achieved through a sequence of rearrangement, condensation, and nucleophilic substitution reactions starting from cyclopentanone oxime and 1-fluoro-4-nitrobenzene . Similarly, 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives were synthesized using condensation, chlorination, and nucleophilic substitution steps . These methods could potentially be adapted for the synthesis of 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of morpholine derivatives is often confirmed using spectroscopic methods such as NMR and MS. For example, the structure of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one was confirmed by H NMR and MS spectrum . Additionally, DFT calculations can provide detailed information on the molecular geometry, vibrational frequencies, and chemical shift values, as demonstrated for a related compound, 4-allyl-2-(morpholin-4-ylmethyl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione . These techniques could be employed to analyze the molecular structure of 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine.

Chemical Reactions Analysis

Morpholine derivatives can undergo various chemical reactions, including pyrolysis and reactions with other reagents. For instance, pyrolysis of 4-aryl-5-morpholino-4,5-dihydrotriazoles led to the formation of pyrano[4,3-b]pyrrol-4(1H)-ones and arylacetamidines, with 2-aminoaziridines being key intermediates . Another study reported the formation of morpholinopyrroles upon pyrolysis of 4-aryl-5-morpholino-v-triazolines . These findings suggest that the compound of interest may also participate in similar reactions, depending on its chemical structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. While the papers do not provide specific data on the physical and chemical properties of 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine, they do offer insights into the properties of related compounds. For example, the presence of electron-withdrawing groups like trifluoromethyl could affect the compound's reactivity and physical properties. The synthesis and characterization of specific derivatives, as described in the papers, provide a foundation for predicting the properties of the compound .

Applications De Recherche Scientifique

Metabolism Studies

4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine is an active pharmaceutical ingredient (API) whose metabolism has been studied. Varynskyi and Kaplaushenko (2020) explored the structure of the main metabolite of a related compound, morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate, using chromatography and mass spectrometry detection (Varynskyi & Kaplaushenko, 2020).

Synthesis and Application in Anticancer Studies

Wang et al. (2016) synthesized 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for the synthesis of many biologically active compounds. This compound plays a significant role in the synthesis of small molecule inhibitors used in anticancer studies (Wang et al., 2016).

Spectroscopic Properties and Applications

Schmidt et al. (2007) studied the reaction of pentafluoropyridine with nucleophilic heteroaromatics, including 4-(morpholin-4-yl)pyridine. They focused on the synthesis, spectroscopic properties, and applications of the resulting compounds (Schmidt et al., 2007).

Orientations Futures

Propriétés

IUPAC Name |

4-[5-(trifluoromethyl)pyridin-2-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O/c11-10(12,13)8-1-2-9(14-7-8)15-3-5-16-6-4-15/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJQKMWPUOKKPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354155 | |

| Record name | 4-(5-(trifluoromethyl)pyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine | |

CAS RN |

321679-59-8 | |

| Record name | 4-(5-(trifluoromethyl)pyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

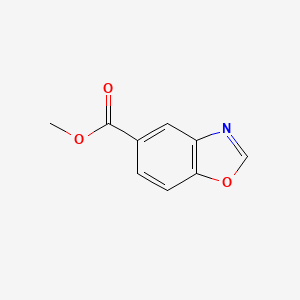

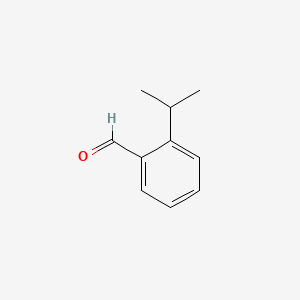

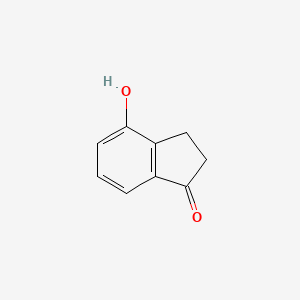

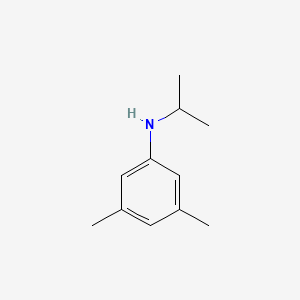

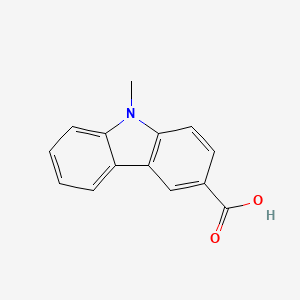

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.